Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate
Description
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11IO2. It is a cyclopropane derivative, characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopropane ring through a carboxylate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Properties
Molecular Formula |
C11H11IO2 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11IO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
BFDIXXQMORRULH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-iodophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The iodine atom and the cyclopropane ring confer unique reactivity, allowing the compound to participate in diverse chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate
- Methyl 1-(2-iodophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Biological Activity
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring, an iodophenyl group, and an ester functional group. The presence of iodine in the structure is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The iodophenyl group can facilitate binding to target proteins or enzymes, while the cyclopropane structure may enhance its stability and bioavailability.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have reported on the anticancer potential of cyclopropane derivatives. For instance, compounds containing cyclopropane rings have shown activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer). This compound may exhibit similar properties, potentially leading to apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation or modulation of signaling pathways.
Case Studies
- Anticancer Efficacy : In a study examining the cytotoxic effects of related cyclopropane derivatives, compounds demonstrated IC50 values ranging from 6.1 µM to 12.8 µM against various cancer cell lines. These findings suggest that this compound could possess comparable efficacy in inhibiting tumor growth .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of cyclopropane derivatives found that certain compounds effectively inhibited the growth of multidrug-resistant bacteria. The potential application as an antibiotic adjuvant was noted, supporting further exploration into this compound's capacity to enhance antibiotic efficacy .
Research Findings Summary Table
Q & A
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 to 4:1) to separate iodinated byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
- HPLC : Reverse-phase C18 columns (MeCN/H2O mobile phase) resolve polar impurities, with retention time ~1.09 min for the target compound .
How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms in cyclopropane ring-opening studies?
Advanced
Deuterium labeling at strategic positions (e.g., cyclopropane methyl groups) tracks kinetic isotope effects (KIEs) in ring-opening reactions. For example:
- Synthesize methyl 1-(3-iodophenyl-d4)cyclopropane-1-carboxylate via deuterated precursors .
- Monitor deuterium distribution in products using HRMS and 2H NMR.
- KIE values >1 indicate rate-limiting steps involving C–H bond cleavage .
What role does the iodine substituent play in cross-coupling reactions of this compound?
Advanced
The 3-iodophenyl group acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh3)4 or CuI/1,10-phenanthroline for aryl-aryl bond formation.
- Solvent Effects : DMF or THF enhances solubility of iodinated intermediates.
- Side Reactions : Competing proto-deiodination is minimized using arylboronic acids with electron-withdrawing groups .
How are computational methods used to predict cyclopropane ring strain and reactivity?
Q. Advanced
- Molecular Mechanics : MMFF94 force field calculates strain energy (~27 kcal/mol for cyclopropane).
- DFT Studies : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- MD Simulations : Simulate thermal stability (e.g., 298–500 K) to evaluate ring-opening thresholds .
What analytical techniques confirm the absence of ring-opened degradation products?
Q. Basic
- TLC : Monitor reaction progress using UV-active spots (Rf ~0.4 in hexane:EtOAc 6:1).
- GC-MS : Detect low-molecular-weight degradation products (e.g., methyl acrylate derivatives).
- IR Spectroscopy : Absence of C=O stretches >1700 cm⁻¹ confirms intact ester groups .
How do steric and electronic effects of the 3-iodo group influence biological activity in related compounds?
Advanced
In prostaglandin D2 receptor antagonists, the 3-iodo substituent enhances binding affinity by:
- Steric Effects : Filling hydrophobic pockets in the receptor.
- Electronic Effects : Polarizability of iodine strengthens halogen bonding with Thr206 residues.
Comparative studies with fluoro or nitro analogs show 5–10x higher IC50 values for iodinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
